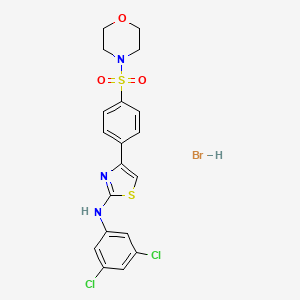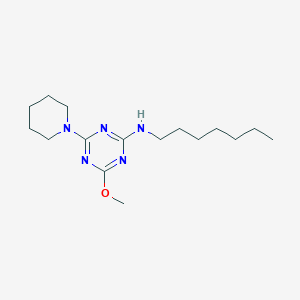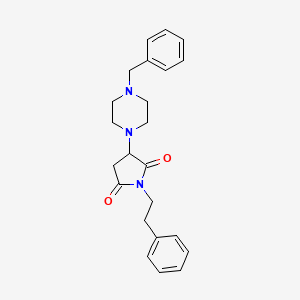![molecular formula C15H15NO5 B5077588 1-[2-(2-methoxyphenoxy)ethoxy]-2-nitrobenzene](/img/structure/B5077588.png)
1-[2-(2-methoxyphenoxy)ethoxy]-2-nitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(2-methoxyphenoxy)ethoxy]-2-nitrobenzene is an organic compound characterized by its complex structure, which includes a nitrobenzene core substituted with methoxyphenoxy and ethoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(2-methoxyphenoxy)ethoxy]-2-nitrobenzene typically involves multi-step organic reactions. One common method includes the nitration of a benzene derivative followed by etherification reactions. The reaction conditions often require the use of strong acids like sulfuric acid for nitration and bases such as sodium hydroxide for etherification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
1-[2-(2-methoxyphenoxy)ethoxy]-2-nitrobenzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy and ethoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium ethoxide or potassium tert-butoxide in an aprotic solvent.
Major Products
Oxidation: Formation of nitro derivatives with additional oxygen functionalities.
Reduction: Formation of 1-[2-(2-methoxyphenoxy)ethoxy]-2-aminobenzene.
Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-[2-(2-methoxyphenoxy)ethoxy]-2-nitrobenzene has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-[2-(2-methoxyphenoxy)ethoxy]-2-nitrobenzene involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxyphenoxy and ethoxy groups may also contribute to the compound’s overall activity by influencing its solubility and membrane permeability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-[2-(2-methoxyphenoxy)ethoxy]-4-methyl-2-nitrobenzene
- 1-[2-(2-methoxyphenoxy)ethoxy]-2-aminobenzene
- 1-(2-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}ethyl)piperidine
Uniqueness
1-[2-(2-methoxyphenoxy)ethoxy]-2-nitrobenzene stands out due to its specific substitution pattern, which imparts unique chemical and physical properties. Its combination of nitro, methoxyphenoxy, and ethoxy groups makes it a versatile compound for various applications, distinguishing it from other similar compounds.
Propriétés
IUPAC Name |
1-[2-(2-methoxyphenoxy)ethoxy]-2-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO5/c1-19-14-8-4-5-9-15(14)21-11-10-20-13-7-3-2-6-12(13)16(17)18/h2-9H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQAPMVYRQKGVEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCOC2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[6,6-dimethyl-1-(2-methylphenyl)-5,7-dihydro-4H-indazol-4-yl]-5-methoxyfuran-2-carboxamide](/img/structure/B5077507.png)

![2-(2-{2,8-dimethyl-4-[(2-methylphenyl)amino]-3,4-dihydroquinolin-1(2H)-yl}-2-oxoethyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B5077537.png)

![TETRAHYDRO-2-FURANYLMETHYL 6-[(4-ACETYLANILINO)CARBONYL]-3-CYCLOHEXENE-1-CARBOXYLATE](/img/structure/B5077546.png)
![N-[[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl]-4-propoxybenzamide](/img/structure/B5077554.png)

![5-[[3-Methoxy-4-(1-phenylethoxy)phenyl]methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B5077561.png)

![N~1~-(3-methoxyphenyl)-N~2~-(4-methoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]glycinamide](/img/structure/B5077582.png)
![2-[2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]-1-phenylethanone](/img/structure/B5077595.png)
![4-Methyl-1-[2-(2-naphthalen-2-yloxyethoxy)ethyl]piperidine;oxalic acid](/img/structure/B5077603.png)
![2-(3-chlorophenyl)-3a,3b,4,5,6,7,8,9,9a,9b-decahydro-1H-dicyclopenta[e,g]isoindole-1,3(2H)-dione](/img/structure/B5077606.png)
methanone](/img/structure/B5077613.png)
